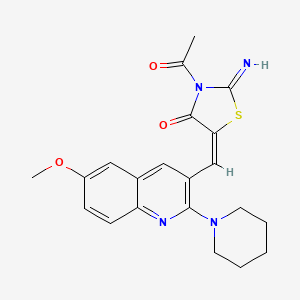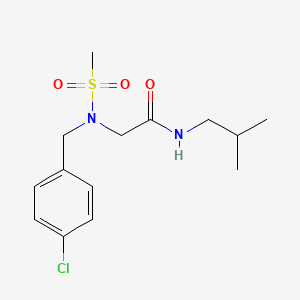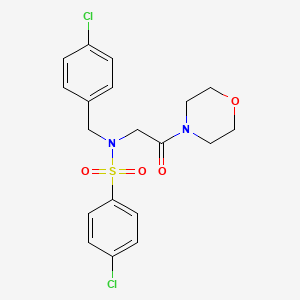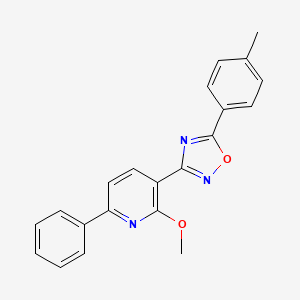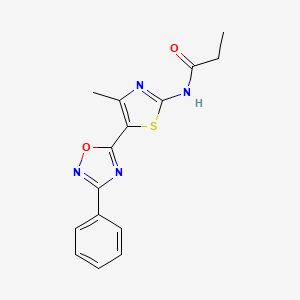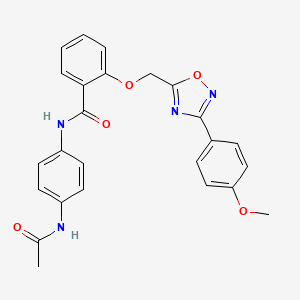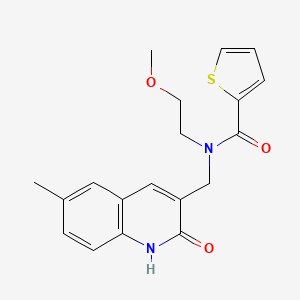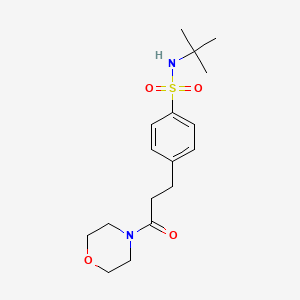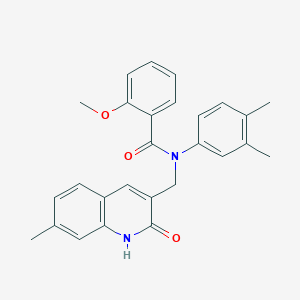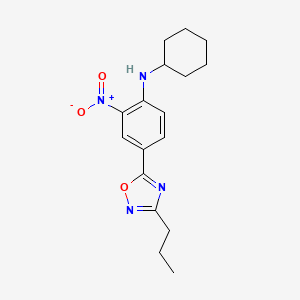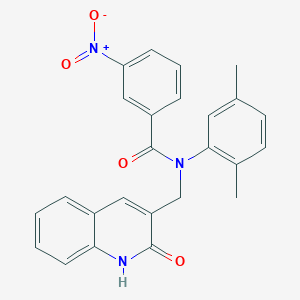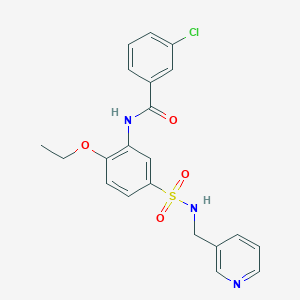
3-chloro-N-(2-ethoxy-5-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-ethoxy-5-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)benzamide, also known as compound X, is a synthetic chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonamide class of compounds and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-ethoxy-5-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)benzamide X is believed to involve inhibition of carbonic anhydrase IX, which is involved in the regulation of pH in tumor cells. This inhibition leads to decreased tumor growth and increased survival in animal models of cancer.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-chloro-N-(2-ethoxy-5-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)benzamide X in laboratory experiments is its specificity for carbonic anhydrase IX, which allows for targeted inhibition of this enzyme. However, one limitation of using 3-chloro-N-(2-ethoxy-5-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)benzamide X is its relatively low solubility, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-chloro-N-(2-ethoxy-5-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)benzamide X. One area of interest is the development of more effective delivery methods for this 3-chloro-N-(2-ethoxy-5-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)benzamide, such as the use of nanoparticles or other drug delivery systems. Another area of interest is the investigation of the potential use of 3-chloro-N-(2-ethoxy-5-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)benzamide X in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further research is needed to better understand the mechanism of action of 3-chloro-N-(2-ethoxy-5-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)benzamide X and its potential applications in the treatment of other diseases beyond cancer.
Synthesis Methods
The synthesis of 3-chloro-N-(2-ethoxy-5-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)benzamide X involves several steps, including the reaction of 3-chlorobenzoic acid with ethylamine to form 3-chlorobenzamide. This intermediate is then reacted with 2-ethoxy-5-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)boronic acid in the presence of a palladium catalyst to form the final product.
Scientific Research Applications
Compound X has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biological activities, including inhibition of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. This inhibition has been shown to lead to decreased tumor growth and increased survival in animal models of cancer.
properties
IUPAC Name |
3-chloro-N-[2-ethoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-2-29-20-9-8-18(30(27,28)24-14-15-5-4-10-23-13-15)12-19(20)25-21(26)16-6-3-7-17(22)11-16/h3-13,24H,2,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJOIDQXNDXRQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{2-ethoxy-5-[(pyridin-3-ylmethyl)sulfamoyl]phenyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

